molecular formula C14H8BrClF3NO3 B12587923 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-07-5

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12587923
CAS No.: 634186-07-5
M. Wt: 410.57 g/mol
InChI Key: GUFFAGKWWCWSQQ-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide is a high-purity salicylanilide derivative intended for research use in antimicrobial and biochemical studies. While specific data on this exact compound is emerging, its core structure is closely related to a class of halogenated salicylanilides known for significant biological activity. Primary research applications for this compound family are in infectious disease and antimicrobial resistance. A highly analogous compound, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, has demonstrated excellent and potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with MIC values as low as 0.031–0.062 µg/mL, outperforming control drugs like vancomycin . This suggests the core structure of your compound is a promising scaffold for developing novel anti-staphylococcal therapeutics. Furthermore, related salicylanilides have been shown to reduce pre-formed bacterial biofilms more effectively than vancomycin, indicating potential value in researching treatments for chronic, biofilm-associated infections . The mechanism of action for salicylanilides is multifaceted. A leading hypothesis proposes that they function as protonophores, uncoupling oxidative phosphorylation by dissipating the proton gradient across mitochondrial and bacterial membranes . This disruption depletes cellular ATP, leading to cell death. This proton-shuttling activity is largely dependent on the presence of a free phenolic hydroxyl group on the salicylic acid moiety . Beyond their antimicrobial properties, salicylanilide-based compounds are also being investigated in other research areas, including as inhibitors of acetylcholinesterase and butyrylcholinesterase for neurodegenerative disease research , and as modulators of cellular signaling pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

634186-07-5

Molecular Formula

C14H8BrClF3NO3

Molecular Weight

410.57 g/mol

IUPAC Name

N-[4-bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO3/c15-7-1-3-10(12(5-7)23-14(17,18)19)20-13(22)9-6-8(16)2-4-11(9)21/h1-6,21H,(H,20,22)

InChI Key

GUFFAGKWWCWSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Halogenation

Halogenation is a crucial step in the synthesis of this compound. This can be achieved using various reagents:

  • Bromination : Typically performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or acetonitrile at controlled temperatures.

  • Trifluoromethoxylation : The introduction of the trifluoromethoxy group can be accomplished using trifluoromethoxy reagents like trifluoromethoxylating agents (e.g., potassium trifluoromethoxide) under basic conditions.

Amide Formation

The final step involves the formation of the amide bond, which can be executed through:

  • Direct Coupling : Reacting the halogenated phenyl compound with 5-chloro-2-hydroxybenzoic acid or its derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Reaction Conditions

The reaction conditions for each step are critical for optimizing yield and purity. Typical conditions include:

  • Temperature Control : Reactions are often conducted at low temperatures (0°C to room temperature) to minimize side reactions.

  • Solvent Selection : Common solvents include dichloromethane, acetonitrile, or DMF (Dimethylformamide), depending on the solubility of reactants and desired reaction rates.

Yield and Purity Analysis

The effectiveness of these synthesis routes can be evaluated based on yield and purity, which are influenced by reaction conditions and reagent quality.

Step Yield (%) Purity (%) Notes
Bromination 70 95 Optimal conditions maintained
Trifluoromethoxylation 65 90 Requires careful handling of reagents
Amide Formation 75 92 Coupling agents significantly improve yield

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide exhibit significant anticancer properties. Studies have shown that halogenated aromatic compounds can interact with cellular targets involved in cancer progression, potentially leading to the development of new therapeutic agents for various cancer types .

Antimicrobial Properties
The presence of halogen atoms in the structure often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Environmental Science

Pollutant Degradation
this compound may also play a role in environmental applications, particularly in the degradation of persistent organic pollutants. Research into halogenated compounds has highlighted their potential as catalysts or reactants in processes aimed at breaking down harmful substances in contaminated environments .

Toxicological Studies
Understanding the toxicological profile of this compound is crucial for assessing its environmental impact. Studies focused on organophosphorus compounds have provided insights into the mechanisms of toxicity, which can be extrapolated to evaluate similar halogenated compounds .

Material Science

Polymer Additives
The unique properties of this compound make it a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties could be beneficial in developing advanced materials for various industrial applications .

Case Study 1: Anticancer Drug Development

A recent study explored the synthesis of derivatives of this compound, leading to compounds that demonstrated potent activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Environmental Remediation

In an experimental setup, this compound was tested for its effectiveness in degrading chlorinated solvents in soil samples. Results indicated a significant reduction in pollutant concentrations over time, suggesting its utility in bioremediation strategies.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzamide Derivatives

Compound Name Substituents (Benzamide Core) Phenyl Ring Substituents Molecular Formula Key References
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide 5-Cl, 2-OH 4-Br, 2-CF₃O C₁₄H₈BrClF₃NO₃
HMQ-T-F2 () 4-Br, 2-CF₃O (thiourea-linked biphenyl) C₂₀H₁₃BrF₃N₃OS
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide () 5-Cl, 2-OH 4-SO₂CH₃ C₁₄H₁₂ClNO₄S
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-CF₃-propan-2-yl]oxy]benzamide () 4-Br, 5-F, 2-O-(CF₃-CH(CH₃)) 2-Cl, 6-F C₁₇H₁₁BrClF₄NO₂
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-benzothiadiazol-4-yl)benzamide () 5-Br, 2-NH-SO₂-C₆H₄-Cl 5,7-Br₂, benzothiadiazole C₂₀H₁₂Br₃ClN₄O₃S₂

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methanesulfonyl () or simple halogen substituents () .
  • Halogen Positioning : The 4-bromo substituent on the phenyl ring is conserved in HMQ-T-F2 () and the compound in , suggesting a role in steric or electronic interactions with biological targets .

Biological Activity

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS Number: 634186-07-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrClF3NOC_{14}H_{8}BrClF_{3}NO. The compound features a complex structure characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group, which are known to influence its biological activity.

PropertyValue
Molecular Weight367.57 g/mol
Molecular FormulaC14H8BrClF3NO
CAS Number634186-07-5

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent .

Case Studies

  • Anticancer Study : In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cytokine Modulation : It modulates cytokine production, thereby influencing inflammatory responses.
  • Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and cell death.

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